9alpha-Bromo-16alpha-methylprednisolone is a synthetic corticosteroid that exhibits anti-inflammatory and immunosuppressive properties. It is derived from prednisolone, which is a well-known glucocorticoid used in various therapeutic applications. The compound is characterized by the presence of a bromine atom at the 9-alpha position and a methyl group at the 16-alpha position, which contribute to its pharmacological activity.
This compound is synthesized through various chemical methods, often starting from steroid precursors such as cortisone or hydrocortisone. The synthetic pathways typically involve halogenation and other modifications to achieve the desired structure and biological activity.
9alpha-Bromo-16alpha-methylprednisolone belongs to the class of glucocorticoids, which are steroid hormones that play a crucial role in regulating metabolism, inflammation, and immune responses. It is classified under the broader category of corticosteroids, which are used therapeutically to treat conditions such as allergies, asthma, autoimmune diseases, and inflammatory disorders.
The synthesis of 9alpha-Bromo-16alpha-methylprednisolone can be achieved through several methods:
The synthesis often requires specific conditions to ensure selectivity and yield. For instance, controlling temperature and solvent choice can significantly influence the outcome of bromination reactions. Additionally, purification steps such as chromatography may be necessary to isolate the final product from by-products formed during synthesis.
The molecular formula for 9alpha-Bromo-16alpha-methylprednisolone is with a molecular weight of approximately 453.37 g/mol. The compound features a complex steroidal structure with multiple chiral centers.
The primary chemical reactions involving 9alpha-Bromo-16alpha-methylprednisolone include:
The reactivity of this compound can be influenced by factors such as solvent polarity and temperature. For example, reactions conducted in polar solvents may lead to different regioselectivity compared to non-polar solvents.
As a glucocorticoid, 9alpha-Bromo-16alpha-methylprednisolone exerts its effects primarily through binding to glucocorticoid receptors located in various tissues. This binding initiates a cascade of genomic and non-genomic responses that modulate gene expression involved in inflammation and immune response.
Upon receptor binding:
Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity .
9alpha-Bromo-16alpha-methylprednisolone is utilized in research settings primarily for its anti-inflammatory and immunosuppressive properties. Its applications include:
The compound's unique structure allows for modifications that can lead to derivatives with enhanced efficacy or reduced side effects compared to traditional corticosteroids .
9α-Bromo-16α-methylprednisolone is systematically identified through International Union of Pure and Applied Chemistry (IUPAC) nomenclature as (8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one [2] [8]. This name precisely defines the steroid backbone, functional groups, and chiral centers. The compound carries the CAS Registry Number 26543-61-3, which facilitates unambiguous identification in chemical databases and regulatory contexts [1] [2]. Alternative synonyms include 9-Bromo-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione and 9α-Bromo-16α-methylprednisolone, reflecting its relationship to the parent prednisolone structure [2] [8].
The molecular formula C₂₂H₂₉BrO₅ corresponds to a molecular weight of 453.37 g/mol [1] [2]. The structure features a Δ¹,⁴-diene-3-one system in ring A, characteristic of glucocorticoids, and a C17 ketol side chain with a 2-hydroxyacetyl group [8]. Key stereochemical modifications include:
The absolute configuration is defined by eight chiral centers, with crystallographic data confirming the 8S,9R,10S,11S,13S,14S,16R,17R stereochemistry [8]. SMILES notation encodes this stereochemistry as:O[C@H]1C[C@@]([C@](C(CO)=O)(O)[C@H](C)C2)(C)[C@]2([H])[C@]3([H])CCC4=CC(C=C[C@]4(C)[C@]31Br)=O
[2]
Table 1: Fundamental Identifiers of 9α-Bromo-16α-methylprednisolone
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₉BrO₅ |
Molecular Weight | 453.37 g/mol |
CAS Registry Number | 26543-61-3 |
IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one |
SMILES Notation | O[C@H]1CC@@(C)[C@]2([H])[C@]3([H])CCC4=CC(C=C[C@]4(C)[C@]31Br)=O |
Structurally, 9α-bromo-16α-methylprednisolone is a doubly modified analog of methylprednisolone (6α-methylprednisolone, CHEBI:6888) [4] . Critical modifications include:
Table 2: Structural Modifications Relative to Parent Compounds
Corticosteroid | 6-Substituent | 9-Substituent | 16-Substituent | Key Functional Differences |
---|---|---|---|---|
Prednisolone | H | H | H | Baseline glucocorticoid |
Methylprednisolone | α-CH₃ | H | H | Enhanced anti-inflammatory potency |
9α-Bromo-16α-methylprednisolone | α-CH₃ | Br | α-CH₃ | Increased receptor affinity & metabolic stability |
Dexamethasone | α-CH₃ | F | α-CH₃ | High glucocorticoid selectivity |
Conformational analysis reveals that the 9α-bromine forces ring B into a slightly distorted boat conformation, while the 16α-methyl group induces a 7° puckering distortion in ring D compared to methylprednisolone [8]. These changes collectively enhance glucocorticoid receptor binding by stabilizing the 11β-hydroxy-20-ketone pharmacophore orientation [2] .
Solubility: The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic steroid nucleus. It demonstrates improved solubility in polar organic solvents: ethanol (~15 mg/mL), dimethyl sulfoxide (~50 mg/mL), and methanol (~10 mg/mL) [2]. The bromine atom increases lipophilicity (calculated logP: 2.8) compared to methylprednisolone (logP: 1.9) [2].
Stability: Solid-state stability requires storage at -20°C under inert atmosphere due to sensitivity to:
Solutions in organic solvents remain stable for 24 hours at room temperature but degrade under UV light via radical pathways. The 9α-bromine is particularly susceptible to reductive dehalogenation in the presence of biological thiols [7] [9].
Crystallographic Data:
Synthetic Approaches and Analytical Characterization
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1